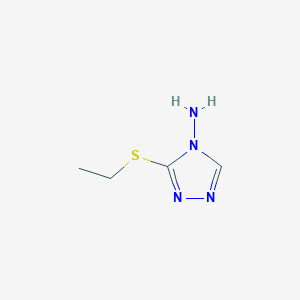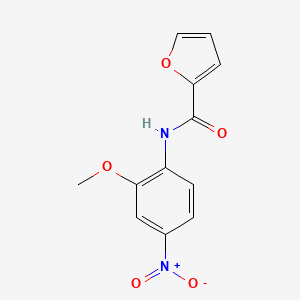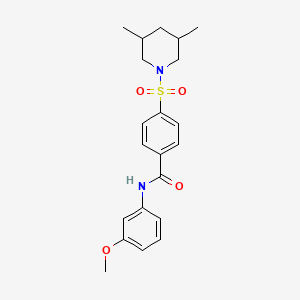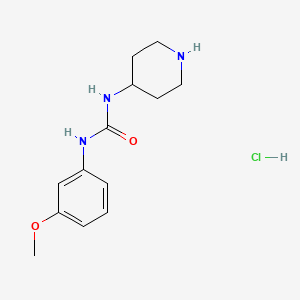
1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions, including protection and deprotection strategies, as well as the formation of intermediate products. For instance, the synthesis of 3-(4-hydroxy-3-methoxy-phenyl)-1-piperazin-1-yl-propenone hydrochloride started with the acetylation of ferulic acid, followed by a reaction with piperazine, and concluded with deacetylation to yield the target product . This suggests that a similar approach could be employed for the synthesis of "1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride," potentially involving the protection of functional groups, reaction with a piperidine derivative, and subsequent steps to introduce the urea functionality.
Molecular Structure Analysis
The molecular structure of compounds with similar features has been studied using techniques such as X-ray crystallography and density functional theory (DFT) calculations. For example, the crystal structure of a novel quinolinone derivative with a piperidine moiety was determined, and its geometry and electronic properties were analyzed using DFT . These studies provide insights into the conformational preferences and electronic distribution within the molecules, which are crucial for understanding the reactivity and interaction with biological targets.
Chemical Reactions Analysis
The chemical reactivity of such compounds can be inferred from local reactivity descriptors calculated through quantum chemical studies. The paper on the quinolinone derivative discusses the chemically reactive sites within the molecule, which could be extrapolated to "1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride" to predict its potential reactivity . Additionally, the presence of functional groups such as urea in the target compound may suggest specific reactivity patterns, such as the formation of hydrogen bonds or participation in nucleophilic addition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds are often determined by their molecular structure. Theoretical calculations can predict properties such as hyperpolarizability, molecular electrostatic potential, and vibrational frequencies, which were performed for the quinolinone derivative . These properties are indicative of the compound's stability, reactivity, and potential applications. For "1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride," similar theoretical studies could provide valuable information about its behavior in different environments and its suitability for various applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemistry
- A study detailed a novel procedure for the synthesis of Urapidil, demonstrating the use of 1-(2-methoxyphenyl) piperazine hydrochloride under inverse phase-transfer catalysis conditions. The process involved varying reaction conditions to optimize yield and purity, showcasing the compound's role in facilitating efficient synthesis methods in chemical research (Li et al., 2012).
- Another research focused on 1,3-disubstituted ureas with a piperidyl moiety, exploring their structure-activity relationships as inhibitors of soluble epoxide hydrolase (sEH). It highlighted improvements in pharmacokinetic parameters and substantial potency in reducing hyperalgesia, indicating the compound's utility in pharmacological and biochemical studies (Rose et al., 2010).
- Research into the synthesis of N-(1-oxyl-2,2,5,5-tetramethylpyrrolin-3-yl)-N′-(3-aryl-5-mercapto-1,2,4-triazol-4-yl)ureas and related compounds demonstrated the chemical versatility and reactivity of components related to the compound , contributing to the field of organic chemistry and material science (Zhang et al., 2000).
Pharmaceutical Development and Biochemistry
- A study on BCTC, a urea-based TRPV1 antagonist, involved chemical modification and evaluation of analgesic activity. It delved into the structure-activity relationship of urea-based antagonists, contributing to the understanding of drug development processes and pain management research (Nie et al., 2020).
- The investigation of the inhibition effect of certain urea derivatives on mild steel corrosion in hydrochloric acid solution shed light on the potential application of similar compounds in industrial processes, highlighting their role beyond pharmaceuticals (Bahrami & Hosseini, 2012).
- Research on 1-aryl-3-(1-acylpiperidin-4-yl)urea inhibitors demonstrated significant bioactivity, including reduction of inflammatory pain, showcasing the potential of such compounds in medical and pharmacological applications (Rose et al., 2010).
Eigenschaften
IUPAC Name |
1-(3-methoxyphenyl)-3-piperidin-4-ylurea;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2.ClH/c1-18-12-4-2-3-11(9-12)16-13(17)15-10-5-7-14-8-6-10;/h2-4,9-10,14H,5-8H2,1H3,(H2,15,16,17);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNZBGFOMMAGOMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NC2CCNCC2.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxyphenyl)-3-(piperidin-4-yl)urea hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


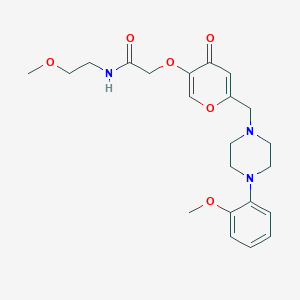
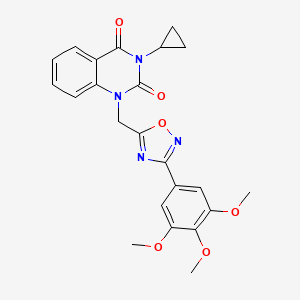
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5-(2,5-dimethylfuran-3-yl)-1,3,4-oxadiazol-2-yl)thio)acetamide](/img/structure/B2525875.png)
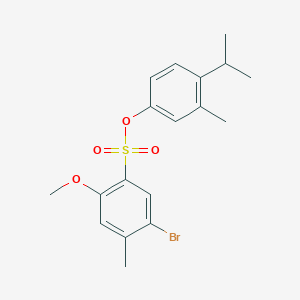
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-phenylbenzamide](/img/structure/B2525877.png)
![N-(3-acetylphenyl)-2-((2-oxo-1-(pyridin-3-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2525881.png)
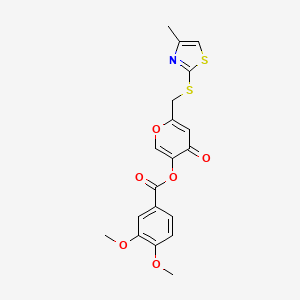
![N-benzhydryl-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxamide](/img/structure/B2525883.png)
![2-Piperidin-1-ylmethyl-2H-indeno[1,2,3-de]phthalazin-3-one](/img/structure/B2525885.png)
![5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid](/img/structure/B2525887.png)
